

# Spectroscopic Data for 2-Fluoro-4-methoxyaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Fluoro-4-methoxyaniline

Cat. No.: B1334285

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-Fluoro-4-methoxyaniline**. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Fluoro-4-methoxyaniline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.89	t	8.0	Ar-H
6.62	dd	8.6, 4.5	Ar-H
3.60	s	-	NH <sub>2</sub>

Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz[\[1\]](#)

$^{13}\text{C}$  NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ ) ppm	Splitting (J) Hz	Assignment
156.38	d, 235.2	C-F
142.57	d, 2.0	C-NH <sub>2</sub>
116.10	d, 7.6	Ar-C
115.69	d, 22.4	Ar-C

Solvent:  $\text{CDCl}_3$ , Frequency: 100 MHz[\[1\]](#)

## Infrared (IR) Spectroscopy

At the time of this writing, a publicly available, detailed IR spectrum with peak assignments for **2-Fluoro-4-methoxyaniline** could not be located. However, characteristic absorption bands for a molecule with its functional groups (aromatic amine, fluoro, and methoxy groups) would be expected in the following regions:

- N-H stretch: 3300-3500  $\text{cm}^{-1}$  (typically two bands for a primary amine)
- C-H stretch (aromatic): 3000-3100  $\text{cm}^{-1}$
- C-H stretch (methyl): 2850-2960  $\text{cm}^{-1}$
- C=C stretch (aromatic): 1450-1600  $\text{cm}^{-1}$
- C-N stretch: 1250-1360  $\text{cm}^{-1}$
- C-O stretch (aryl ether): 1200-1275  $\text{cm}^{-1}$  (asymmetric) and 1000-1075  $\text{cm}^{-1}$  (symmetric)
- C-F stretch: 1000-1400  $\text{cm}^{-1}$

## Mass Spectrometry (MS)

The exact mass of **2-Fluoro-4-methoxyaniline** provides a key data point for its identification.

Parameter	Value
Molecular Formula	C <sub>7</sub> H <sub>8</sub> FNO
Exact Mass	141.058992 Da

While a detailed mass spectrum with fragmentation patterns was not readily available in public databases, the molecular ion peak [M]<sup>+</sup> would be expected at m/z 141.

## Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining <sup>1</sup>H and <sup>13</sup>C NMR spectra of a small organic molecule like **2-Fluoro-4-methoxyaniline** is as follows:

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.
- **Instrumentation:** A 400 MHz (for <sup>1</sup>H) or 100 MHz (for <sup>13</sup>C) NMR spectrometer is utilized.
- **Data Acquisition:**
  - For <sup>1</sup>H NMR, a standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic and amine protons, and a relaxation delay of 1-2 seconds.
  - For <sup>13</sup>C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A wider spectral width is used to encompass the larger chemical shift range of carbon nuclei. Due to the lower natural abundance of <sup>13</sup>C, a

greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often necessary.

- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

## Infrared (IR) Spectroscopy

For a solid sample such as **2-Fluoro-4-methoxyaniline**, a common method for obtaining an FT-IR spectrum is the solid film technique:

- Sample Preparation: A small amount of the solid sample is dissolved in a few drops of a volatile solvent like methylene chloride.
- Film Deposition: A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.
- Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. Then, the spectrum of the sample is acquired over a typical mid-IR range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

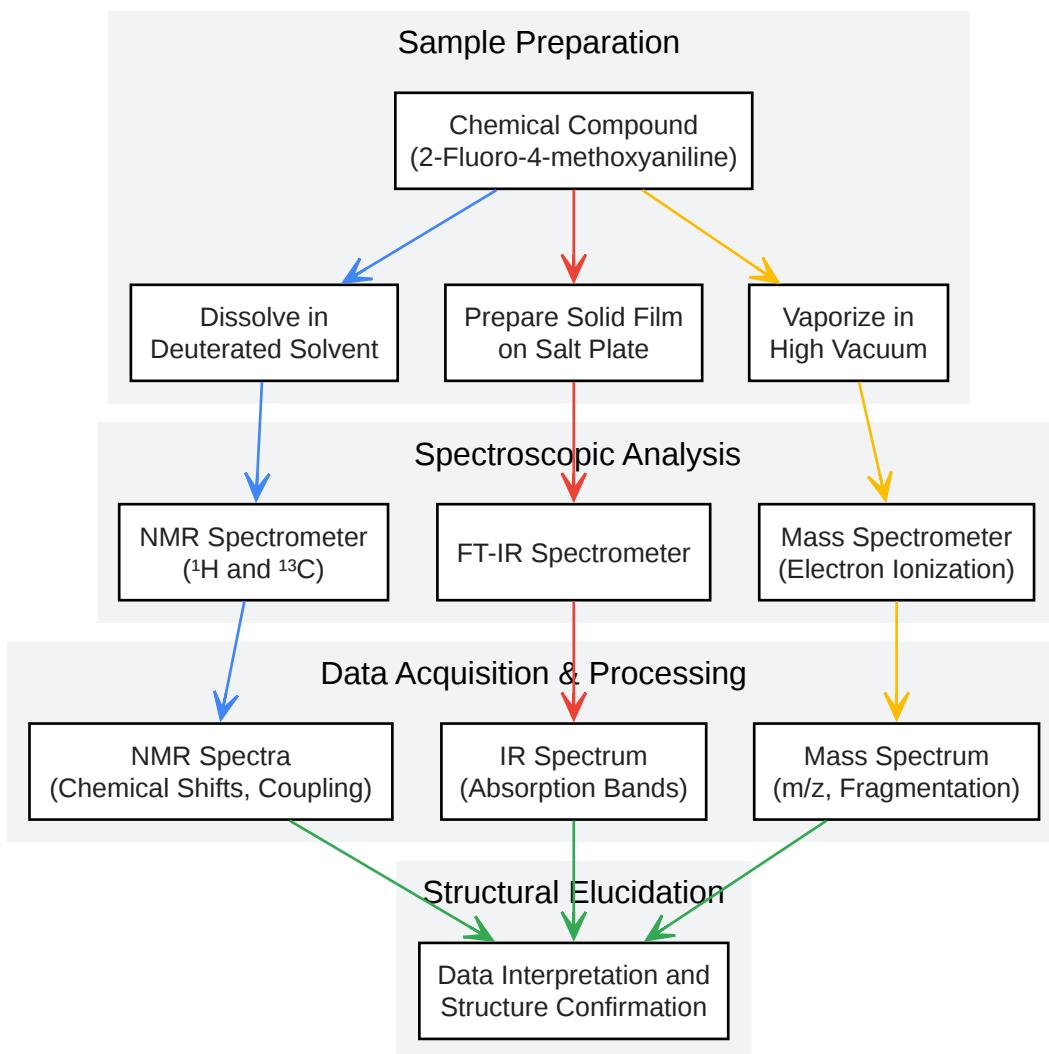
Electron Ionization (EI) is a common mass spectrometry technique for the analysis of small, volatile organic molecules.

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum environment.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion ( $\text{M}^+$ ), and also induces fragmentation.

- Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .

## Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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A generalized workflow for spectroscopic analysis.

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## References

- 1. orgchemboulder.com [orgchemboulder.com]
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